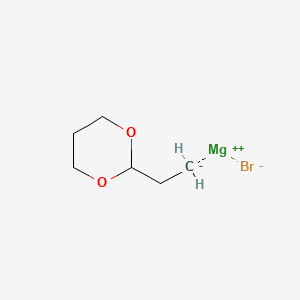

(1,3-Dioxan-2-ylethyl)magnesium bromide

Description

Significance of Functionalized Organomagnesium Reagents in Carbon-Carbon Bond Formation

Organomagnesium reagents, commonly known as Grignard reagents, are a cornerstone of synthetic organic chemistry, prized for their ability to form new carbon-carbon bonds. researchgate.netorgsyn.org These compounds, with the general formula R-Mg-X, are powerful nucleophiles capable of reacting with a wide array of electrophiles. scispace.com The development of functionalized organomagnesium reagents, which contain one or more functional groups within the R group, has significantly expanded the scope of Grignard chemistry. masterorganicchemistry.com This advancement allows for the direct introduction of complex, functionalized fragments into a target molecule, streamlining synthetic pathways and enabling the construction of intricate molecular architectures that were previously challenging to access. masterorganicchemistry.com The ability to tolerate functionalities such as esters, nitriles, and even nitro groups has made these reagents indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. masterorganicchemistry.comthieme-connect.de

Strategic Importance of Acetal (B89532) Protecting Groups in Grignard Chemistry

The high reactivity of Grignard reagents necessitates the protection of certain functional groups within a molecule to prevent unwanted side reactions. thieme-connect.de Acetals, in particular, serve as excellent protecting groups for aldehydes and ketones due to their stability in the strongly basic conditions characteristic of Grignard reactions. acs.org

Compatibility and Stability Enhancement in Complex Synthetic Pathways

The 1,3-dioxane (B1201747) moiety in (1,3-Dioxan-2-ylethyl)magnesium bromide is a cyclic acetal that effectively masks a reactive aldehyde. This protection strategy is crucial when performing reactions on other parts of a molecule that would otherwise be incompatible with an unprotected carbonyl group. thieme-connect.de 1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions, making them robust protecting groups for multi-step syntheses. acs.org Their stability is attributed to the chair-like conformation they preferentially adopt, similar to cyclohexane (B81311) rings. acs.org This conformational preference minimizes ring strain and provides a stable scaffold. The reaction of Grignard reagents with ortho esters has been shown to proceed smoothly, indicating the compatibility of the dioxane ring system with these powerful nucleophiles. organic-chemistry.org

Comparative Analysis of Dioxane and Dioxolane Acetals in Modulating Grignard Reactivity

Both 1,3-dioxanes (six-membered rings) and 1,3-dioxolanes (five-membered rings) are common cyclic acetals used as protecting groups. slchemtech.com However, their structural differences can influence the stability and reactivity of the protected compound. Generally, 1,3-dioxanes, derived from 1,3-diols, are considered more stable than their 1,3-dioxolane (B20135) counterparts, which are formed from 1,2-diols. slchemtech.com

The chair conformation of the 1,3-dioxane ring provides a more rigid and sterically defined environment compared to the more flexible envelope and twist conformations of the 1,3-dioxolane ring. acs.org This conformational rigidity can influence the stereochemical outcome of reactions at adjacent centers. Studies on the conformational analysis of substituted 1,3-dioxanes have shown that the chair form is the most stable, with a higher energy barrier for ring inversion compared to cyclohexane due to the shorter C-O bond lengths. masterorganicchemistry.comacs.org This inherent stability contributes to the reliability of 1,3-dioxanes as protecting groups in demanding synthetic sequences.

| Property | 1,3-Dioxane | 1,3-Dioxolane |

| Ring Size | 6-membered | 5-membered |

| Preferred Conformation | Chair | Envelope/Twist |

| Relative Stability | Generally more stable | Generally less stable |

| Boiling Point | ~101°C | ~75°C |

This table provides a general comparison based on available data. acs.orgsigmaaldrich.com

Research Landscape and Emerging Applications of the (1,3-Dioxan-2-ylethyl)magnesium bromide Moiety

(1,3-Dioxan-2-ylethyl)magnesium bromide serves as a key building block in a variety of advanced synthetic applications. Its utility is demonstrated in the following areas:

Preparation of Enamides: This Grignard reagent is utilized in a Grignard addition-acylation methodology for the synthesis of enamides. chemdad.com

Synthesis of Trisubstituted Allenes: It reacts with propargylic ammonium (B1175870) salts to produce trisubstituted allenes. chemdad.com

Antimalarial Drug Synthesis: The reagent plays a crucial role in a key synthetic step for the production of febrifugine-based antimalarial drugs. chemdad.com

These applications highlight the strategic importance of this functionalized Grignard reagent in constructing complex and biologically relevant molecules. The presence of the protected aldehyde allows for its introduction early in a synthetic route, with the carbonyl group being unmasked at a later stage for further elaboration.

| Application | Reaction Type | Product Class |

| Enamide Synthesis | Grignard addition-acylation | Enamides |

| Allene (B1206475) Synthesis | Reaction with propargylic ammonium salts | Trisubstituted allenes |

| Antimalarial Drug Synthesis | Key synthetic step | Febrifugine-based drugs |

This table summarizes the key applications of (1,3-Dioxan-2-ylethyl)magnesium bromide. chemdad.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-ethyl-1,3-dioxane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTDOBDFYXFIPN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1OCCCO1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452623 | |

| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-44-6 | |

| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dioxan 2 Ylethyl Magnesium Bromide and Its Precursors

Preparation of 2-(2-Bromoethyl)-1,3-dioxane (B48130) as a Key Intermediate

The compound 2-(2-Bromoethyl)-1,3-dioxane serves as an essential three-carbon synthon in various organic syntheses. tandfonline.com Its preparation involves the formation of the 1,3-dioxane (B1201747) ring system and the introduction of a bromine atom, which are crucial steps for the subsequent Grignard reagent formation.

Historically, the synthesis of bromo-acetals involved the direct bromination of the corresponding acetal (B89532), sometimes in the presence of calcium carbonate. orgsyn.org Another classical approach involved the bromination of paraldehyde (B1678423) followed by treatment with ethanol (B145695). orgsyn.org A more economical and modified procedure for preparing 2-(2-Bromoethyl)-1,3-dioxane utilizes aqueous hydrobromic acid. tandfonline.com In this method, a solution of HBr in acetic acid is generated by reacting aqueous HBr with acetic anhydride (B1165640). tandfonline.com This is followed by the addition of acrolein and 1,3-propanediol (B51772) in the presence of a boron trifluoride catalyst. tandfonline.com This approach avoids the use of expensive and highly corrosive gaseous HBr. tandfonline.com

Contemporary methods for similar transformations, such as the synthesis of 2,3-dibromopropionaldehyde diethyl acetal, involve the direct bromination of an unsaturated aldehyde like acrolein at low temperatures, followed by acetalization. orgsyn.org The bromination of vinyl acetate (B1210297) in ethanol has also been employed to produce bromoacetal. orgsyn.org

A typical laboratory-scale synthesis of 2-(2-bromoethyl)-1,3-dioxane is detailed below:

| Reagent | Amount | Role |

| Acetic Anhydride | 70 mL | Reactant with HBr(aq) |

| 47% Aqueous HBr | 14 mL (0.12 mole) | Brominating agent |

| Acrolein | 6.7 mL (0.098 mole) | Carbonyl source |

| 1,3-Propanediol | 7.6 g (0.10 mole) | Diol for acetal formation |

| Boron Trifluoride in Acetic Acid | 2 mL | Catalyst |

| This table outlines the reagents for a typical synthesis of 2-(2-bromoethyl)-1,3-dioxane. |

The reaction is carefully controlled for temperature, especially during the exothermic reaction of acetic anhydride and aqueous HBr. tandfonline.com The final product is isolated by extraction and distillation, yielding a colorless liquid. tandfonline.com

The formation of the 1,3-dioxane ring is a critical step in the synthesis of the precursor. Efficient and chemoselective methods for this transformation are highly sought after. One notable advancement is the use of N-Bromosuccinimide (NBS) as a catalyst for the conversion of carbonyl compounds to 1,3-dioxanes under nearly neutral conditions. organic-chemistry.org This method is particularly advantageous for substrates containing acid-sensitive functional groups, which might be degraded under traditional acid-catalyzed acetalization conditions. organic-chemistry.org The reaction proceeds via an in situ acetal exchange process involving an orthoformate, 1,3-propanediol, and a catalytic amount of NBS. organic-chemistry.org

The optimization of reaction conditions is also crucial. For instance, in the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives, various catalysts such as NaOH, KOH, piperidine (B6355638), and Et3N have been explored to improve yields and reaction times. clockss.org More environmentally friendly approaches utilize gluconic acid aqueous solution as a reusable solvent and catalyst. clockss.org Additionally, solvent-free approaches for the synthesis of 1,3-dioxanes using very low catalyst loadings are being developed to create more sustainable synthetic routes. researchgate.net

The stability and reactivity of halo-acetal precursors are influenced by several factors, including the nature of the halogen and the ring size of the acetal. Tetrahydropyran acetals with a fluorine atom adjacent to the acetal carbon can undergo highly stereoselective substitution reactions to yield 1,2-cis products. researchgate.net In contrast, the corresponding chlorine- and bromine-substituted acetals typically give 1,2-trans products. researchgate.net This difference in stereoselectivity is attributed to the nature of the intermediate, with evidence pointing towards a halogen-stabilized oxocarbenium ion rather than a three-membered-ring halonium ion. researchgate.net

For five-membered-ring acetals, reactions are also selective, with fluorine leading to 1,2-cis products and chlorine and bromine leading to 1,2-trans products. researchgate.net However, the reactivity trends differ from their six-membered counterparts. researchgate.net The stability of related benzyl (B1604629) halide protecting groups has also been studied, showing variations in reactivity towards nucleophiles based on the substituents on the aromatic ring. ugm.ac.id For instance, the presence of electron-donating groups can affect the stability and reactivity of the halide. ugm.ac.id The stability of the precursor is crucial for successful storage and subsequent reactions. For example, 3-Bromopropionaldehyde Dimethyl Acetal is noted for its chemical reactivity and stability, which are conferred by the dimethyl acetal group. indiamart.com

| Halo-acetal Feature | Influence on Stability and Reactivity |

| Halogen Atom | Fluorine often leads to different stereoselectivity (1,2-cis) compared to chlorine and bromine (1,2-trans) in substitution reactions of cyclic acetals. researchgate.net |

| Ring Size | The relative stability of intermediates and the energy penalty for ring formation differ between five- and six-membered ring acetals, affecting reaction pathways. researchgate.net |

| Substituents | Electron-donating or withdrawing groups near the reaction center can influence the stability of carbocationic intermediates and the rate of reaction. ugm.ac.idnih.gov |

| This table provides a comparative analysis of factors affecting the stability and reactivity of halo-acetal precursors. |

Formation of (1,3-Dioxan-2-ylethyl)magnesium bromide

The conversion of the bromo-acetal precursor into the corresponding Grignard reagent, (1,3-Dioxan-2-ylethyl)magnesium bromide, is the final key step. This organomagnesium compound is typically available as a solution in a solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.com

The traditional and most direct method for preparing Grignard reagents is the insertion of magnesium metal into an organic halide bond. clockss.orgchemicalbook.com This involves reacting the organic halide, in this case, 2-(2-Bromoethyl)-1,3-dioxane, with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or THF. chemicalbook.comorgsyn.org

The general reaction is as follows: R-Br + Mg → R-MgBr

For the specific synthesis of (1,3-Dioxan-2-ylethyl)magnesium bromide, the reaction would be: C₆H₁₁BrO₂ + Mg → C₆H₁₁BrMgO₂

The reaction is initiated, sometimes with the aid of a small crystal of iodine or by crushing the magnesium, to expose a fresh, reactive surface. The process must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.

An alternative and increasingly important method for preparing functionalized Grignard reagents is the halogen-magnesium exchange. nih.govharvard.edu This method is particularly useful when the organic halide contains functional groups that are sensitive and might not tolerate the conditions of direct magnesium insertion. sigmaaldrich.com The exchange reaction is typically performed at low temperatures to minimize side reactions. harvard.edusigmaaldrich.com

Commonly used reagents for this exchange are isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu The general equilibrium for the exchange is: RX + R'MgX' ⇌ RMgX' + R'X

The position of the equilibrium depends on the relative stability of the carbanion intermediates. harvard.edu For aryl bromides and iodides bearing sensitive functional groups, the use of additives like bis[2-(N,N-dimethylamino)ethyl] ether can facilitate the exchange at non-cryogenic temperatures. sigmaaldrich.com A significant advancement in this area is the use of i-PrMgCl·LiCl. This "turbo Grignard" reagent exhibits enhanced reactivity, allowing for efficient bromine-magnesium exchange even with less activated organic bromides and tolerating a wide array of sensitive functional groups such as esters and nitriles. clockss.orgresearchgate.net The presence of LiCl helps to break down magnesium aggregates and increases the solubility and reactivity of the Grignard reagent. researchgate.net This methodology has proven to be highly effective for the preparation of a wide range of functionalized aromatic and heterocyclic organomagnesium reagents. nih.gov

| Method | Description | Advantages | Disadvantages |

| Direct Magnesium Insertion | Reaction of the organic halide with magnesium metal in an ether solvent. chemicalbook.com | Straightforward, uses readily available materials. | Can be difficult to initiate; sensitive functional groups may not be tolerated. |

| Halogen-Magnesium Exchange | Exchange reaction between an organic halide and a pre-formed Grignard reagent (e.g., i-PrMgCl). harvard.edu | Tolerates sensitive functional groups; can be performed at low temperatures. sigmaaldrich.com | Requires a stoichiometric amount of another Grignard reagent. |

| LiCl-Mediated Exchange | Use of i-PrMgCl·LiCl to enhance reactivity and efficiency of the exchange. clockss.orgresearchgate.net | High reactivity, excellent functional group tolerance, milder conditions. researchgate.net | Requires preparation of the specific "turbo Grignard" reagent. |

| This table compares the different strategies for the formation of (1,3-Dioxan-2-ylethyl)magnesium bromide. |

Influence of Solvent Systems (e.g., Tetrahydrofuran, Diethyl Ether) on Reagent Formation and Stability

The formation and subsequent stability of Grignard reagents, including (1,3-Dioxan-2-ylethyl)magnesium bromide, are critically dependent on the choice of solvent. The solvent not only facilitates the reaction between the organic halide and magnesium metal but also plays a crucial role in stabilizing the resulting organomagnesium species. utexas.edu Ethereal solvents, particularly Tetrahydrofuran (THF) and Diethyl Ether (Et₂O), are the most common choices due to their specific chemical properties. adichemistry.com

These solvents are essential because they are aprotic, meaning they lack acidic protons that would otherwise react with and destroy the highly basic Grignard reagent. utexas.eduquora.com The primary function of an ether solvent is to act as a Lewis base; the lone pair electrons on the solvent's oxygen atom coordinate to the electron-deficient magnesium center. quora.comstackexchange.com This solvation stabilizes the Grignard reagent, preventing its precipitation and maintaining its reactivity in solution. quora.com Without a coordinating solvent like an ether, the formation of Grignard reagents is often unsuccessful. quora.com

Research Findings on Solvent Effects:

The selection between Tetrahydrofuran and Diethyl Ether can significantly impact the reagent's formation rate, stability, and reactivity due to differences in their structural and physical properties.

Coordinating Ability and Stabilization: THF is generally considered a stronger Lewis base than diethyl ether. reddit.com The oxygen atom's lone pairs in the cyclic structure of THF are more sterically accessible compared to the more freely rotating ethyl groups in diethyl ether. stackexchange.com This enhanced coordinating ability allows THF to stabilize the Grignard reagent more effectively. reddit.com For Grignard reagents known to be thermally unstable, such as those derived from 2-(2-bromoethyl)-1,3-dioxolane (B43116) (a structurally similar compound), enhanced stabilization by a more effective solvent is a critical consideration. chegg.com

Reaction Temperature and Rate: The boiling points of the solvents differ significantly, with THF boiling at approximately 66 °C and diethyl ether at a much lower 34.6 °C. stackexchange.com Grignard reactions are often carried out at reflux temperature to initiate and sustain the reaction. The higher boiling point of THF allows the reaction to be conducted at an elevated temperature, which can increase the rate of formation, a particularly useful feature for less reactive organic halides or when initiation is difficult. stackexchange.comreddit.com

The Schlenk Equilibrium: The solvent choice also influences the complex solution-state structure of the Grignard reagent, governed by the Schlenk equilibrium. adichemistry.comacs.org

2 RMgX ⇌ MgX₂ + R₂Mg

In diethyl ether, Grignard reagents, especially those from chlorides, tend to exist as dimers or higher oligomeric aggregates. researchgate.net In contrast, the stronger coordinating nature of THF favors the formation of monomeric Grignard species. acs.orgresearchgate.net The position of this equilibrium can affect the reagent's reactivity in subsequent reactions. While in diethyl ether the equilibrium lies far to the left, THF solutions may contain a slightly higher concentration of the dialkylmagnesium (R₂Mg) species. quora.com

The commercial availability of (1,3-Dioxan-2-ylethyl)magnesium bromide in both 0.5 M solutions of THF and diethyl ether underscores the utility and viability of both solvent systems for this specific reagent. sigmaaldrich.com The choice between them often depends on the specific requirements of the subsequent synthetic step, balancing factors of reaction rate, reagent stability, and the desired reactivity profile.

Interactive Data Table: Comparison of Common Ethereal Solvents

The following table outlines the key physical and chemical properties of Tetrahydrofuran and Diethyl Ether that are relevant to their role in the synthesis of (1,3-Dioxan-2-ylethyl)magnesium bromide.

| Property | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Significance in Grignard Synthesis |

| Boiling Point | 66 °C (151 °F) | 34.6 °C (94.3 °F) | Allows for higher reaction temperatures, potentially increasing formation rate. stackexchange.com |

| Lewis Basicity | Higher | Lower | Stronger coordination stabilizes the Mg center more effectively, favoring monomeric species. reddit.comacs.org |

| Dielectric Constant | 7.5 | 4.3 | Influences the polarity of the medium and solubility of species. |

| Reagent Structure | Predominantly Monomeric | Monomeric to Oligomeric | Affects the reactivity and solution dynamics of the Grignard reagent. researchgate.net |

Interactive Data Table: Summary of Solvent Influence on Reagent Formation

This table provides a qualitative summary of how the choice of solvent impacts the formation and stability of acetal-protected Grignard reagents like (1,3-Dioxan-2-ylethyl)magnesium bromide.

| Factor | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) |

| Formation Rate | Generally faster due to higher possible reaction temperature. stackexchange.com | Can be slower, especially with less reactive halides. |

| Reagent Stability | Offers superior stabilization due to stronger coordination. reddit.com | Provides adequate stabilization for many Grignard reagents. |

| Handling | Higher boiling point and flash point make it somewhat less volatile and flammable than Et₂O. | Extreme flammability and low boiling point require stringent safety precautions. chemguide.co.uk |

| Known Issues | Can be more difficult to remove post-reaction due to higher boiling point. | Lower boiling point facilitates easier removal from the reaction mixture. |

Reactivity Profiles and Transformative Reactions of 1,3 Dioxan 2 Ylethyl Magnesium Bromide

Nucleophilic Addition Chemistry

As a Grignard reagent, the carbon atom bound to the magnesium bromide possesses significant nucleophilic character, making it highly reactive toward a variety of electrophilic functional groups. sigmaaldrich.com The presence of the dioxane acetal (B89532) is generally compatible with the Grignard functionality, allowing for selective reactions at the carbanionic center.

The fundamental reactivity of (1,3-Dioxan-2-ylethyl)magnesium bromide with carbonyl compounds follows the general principles of Grignard chemistry. The nucleophilic ethyl group, masked with the dioxane moiety, attacks the electrophilic carbonyl carbon.

Aldehydes and Ketones: The addition to aldehydes results in the formation of secondary alcohols, while addition to ketones yields tertiary alcohols. chemie-brunschwig.chresearchgate.net The initial reaction produces a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to afford the final alcohol product. sigmaaldrich.com

Esters: The reaction with esters typically involves a double addition. The first nucleophilic addition leads to a tetrahedral intermediate that collapses to form a ketone. This newly formed ketone is generally more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after workup. nih.gov

The addition of Grignard reagents to prochiral aldehydes and ketones can lead to the formation of new stereocenters. The stereochemical outcome of such reactions is influenced by factors like steric hindrance and chelation control. Models such as Cram's rule are often used to predict the major diastereomer formed. researchgate.net In chelation-controlled additions, a Lewis basic group (like an α-alkoxy group) on the substrate can coordinate to the magnesium ion of the Grignard reagent, leading to a cyclic transition state that directs the nucleophilic attack from a specific face.

Recent studies have highlighted a "halide effect" in Grignard additions to β-hydroxy ketones, where the choice of the halide in the Grignard reagent (RMgX, where X = Cl, Br, I) can significantly influence the diastereoselectivity of the reaction. scientificlabs.ie Specifically, alkylmagnesium iodide reagents have been shown to provide high selectivity for 1,3-syn diols, an effect attributed to the Lewis acidity of the chelated magnesium alkoxide intermediate. scientificlabs.ie However, specific studies detailing the stereoselective addition of (1,3-Dioxan-2-ylethyl)magnesium bromide to chiral or prochiral carbonyls were not prevalent in the reviewed literature.

(1,3-Dioxan-2-ylethyl)magnesium bromide is utilized in Grignard addition-acylation methods for the synthesis of enamides. sigmaaldrich.comnih.gov This transformation typically proceeds via the nucleophilic addition of the Grignard reagent to a nitrile (R-C≡N). This addition forms a magnesium iminate intermediate. Subsequent treatment of this intermediate with an acylating agent, such as an acid chloride (R'-COCl), leads to the formation of the corresponding enamide. This sequence provides a versatile route to substituted enamides, which are important structural motifs in various biologically active molecules.

While Grignard reagents are broadly used in the synthesis of complex molecules, including modified peptides and their mimetics, chemie-brunschwig.ch specific research detailing the application of (1,3-Dioxan-2-ylethyl)magnesium bromide for the synthesis of peptide mimetics was not identified in the reviewed scientific literature. The reagent has been noted as a key intermediate in the synthesis of febrifugine-based antimalarial drugs. sigmaaldrich.com

A significant application of (1,3-Dioxan-2-ylethyl)magnesium bromide is in the asymmetric synthesis of chiral amines through diastereoselective addition to N-sulfinyl aldimines. Chiral N-tert-butanesulfinyl imines are powerful electrophiles for the synthesis of enantiomerically enriched amines. rsc.org

The addition of the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane (B48130) to various N-tert-butanesulfinyl aldimines has been shown to proceed with high yields and good to excellent diastereoselectivity. chemrxiv.org The stereochemical outcome is rationalized by a closed, six-membered chair-like transition state where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen. This chelation model directs the nucleophilic attack of the Grignard reagent to one face of the C=N double bond. chemrxiv.orgbris.ac.uk The resulting sulfinamide adducts can then be readily converted to the corresponding chiral primary amines by acidic cleavage of the N-sulfinyl group. This methodology has been successfully applied to the synthesis of 2-substituted pyrrolidines. chemrxiv.org

| Aldimine Substrate (R group) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Phenyl | 94 | 92:8 |

| 4-Methoxyphenyl (B3050149) | 96 | 93:7 |

| 4-Chlorophenyl | 97 | 91:9 |

| 2-Naphthyl | 91 | 94:6 |

| Cyclohexyl | 89 | >95:5 |

| n-Pentyl | 92 | >95:5 |

Reactions with Carbonyl Functionalities (Aldehydes, Ketones, Esters)

Transition Metal-Catalyzed Cross-Coupling Reactions

(1,3-Dioxan-2-ylethyl)magnesium bromide serves as an effective nucleophilic partner in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. Iron-catalyzed reactions, in particular, have emerged as a cost-effective and less toxic alternative to traditional palladium-catalyzed methods. nih.gov

The iron-catalyzed Kumada cross-coupling of (1,3-Dioxan-2-ylethyl)magnesium bromide with aryl electrophiles, such as aryl chlorobenzenesulfonates, has been reported to proceed with excellent yield. acgpubs.org These reactions are often facilitated by additives like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) and occur under mild conditions, demonstrating high chemoselectivity and tolerance for sensitive functional groups like the sulfonate ester. acgpubs.org This methodology provides a direct route to arylated dioxane derivatives, which can be subsequently deprotected to reveal the aldehyde functionality for further synthetic transformations. The catalytic cycle is believed to involve the in-situ formation of a low-valent iron species that undergoes oxidative addition, transmetalation with the Grignard reagent, and reductive elimination to yield the cross-coupled product. princeton.edu

| Grignard Reagent | Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| (1,3-Dioxan-2-ylethyl)magnesium bromide | 4-Methoxyphenyl 4-chlorobenzenesulfonate | Fe(acac)₃ (5 mol%), DMI (600 mol%) | 4-Methoxyphenyl 4-(2-(1,3-dioxan-2-yl)ethyl)benzenesulfonate | 98 |

Iron-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions

(1,3-Dioxan-2-ylethyl)magnesium bromide serves as a valuable nucleophile in iron-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are significant due to the use of iron, an inexpensive, earth-abundant, and less toxic alternative to traditionally used palladium catalysts. bris.ac.uk The protocol facilitates the coupling of alkyl Grignard reagents with various electrophiles, including those that are typically challenging.

The mechanism of iron-catalyzed cross-coupling reactions involving Grignard reagents has been a subject of detailed study. Theoretical analyses, such as Density Functional Theory (DFT) calculations, suggest that the catalytic cycle often involves an inorganic Grignard reagent, [Fe(MgX)₂] (where X is a halide), as a potent catalyst. researchgate.netresearchgate.net The general mechanism is proposed to proceed through several key steps:

Oxidative Addition : The cycle begins with the oxidation of the active iron species. For instance, the reaction of an aryl halide with [Fe(MgBr)₂] leads to the formation of an arylated iron intermediate, [Ar-Fe(MgBr)]. researchgate.netresearchgate.net

Transmetalation/Addition : The Grignard reagent, in this case, (1,3-Dioxan-2-ylethyl)magnesium bromide, then reacts with the iron intermediate. This step can occur via a direct attack on the oxidative addition intermediate, leading to a species like [Ar-(alkyl)-Fe(MgBr)₂]. researchgate.net

Spectroscopic and structural studies have helped to identify potential catalytically active species. For example, the reaction of an iron(II) precursor with an aryl Grignard reagent can form monoarylated Fe(II) bisphosphine complexes, which are considered potential radical initiators in some catalytic pathways. nih.gov The precise nature of the active species can be complex and is influenced by the specific ligands and reaction conditions employed.

The 1,3-dioxane (B1201747) group within (1,3-Dioxan-2-ylethyl)magnesium bromide can play a crucial role in its reactivity. The oxygen atoms in the dioxane ring can act as Lewis bases, enabling chelation with the magnesium center of the Grignard reagent or the iron catalyst. This intramolecular coordination can influence the reagent's stability, solubility, and reactivity profile. researchgate.netcolab.ws In the context of cross-coupling, such chelation can be analogous to the effect of directing groups, which are known to facilitate challenging oxidative addition steps by bringing the catalytic center into proximity with the reaction site. nih.gov This stabilizing influence through complexation can be a key factor in explaining the reactivity and selectivity observed in reactions involving this reagent. stackexchange.com

A significant challenge in cross-coupling reactions with alkyl Grignard reagents is their propensity to undergo β-hydride elimination, where a hydrogen atom on the β-carbon of the alkyl group is transferred to the metal center, leading to an alkene byproduct. nih.gov However, iron-catalyzed systems have shown remarkable tolerance to this side reaction, particularly under optimized conditions. In the iron-catalyzed cross-coupling of (1,3-Dioxan-2-ylethyl)magnesium bromide with an aryl chlorobenzenesulfonate, unwanted byproducts derived from β-hydride elimination were not observed. nih.gov This high chemoselectivity is a notable advantage, allowing for the efficient formation of the desired C(sp²)–C(sp³) coupled products even with alkyl organometallics that contain β-hydrogens. nih.gov

Cross-Coupling with Propargyl Bromides and Ammonium (B1175870) Salts

(1,3-Dioxan-2-ylethyl)magnesium bromide is utilized in coupling reactions with propargylic electrophiles, such as bromides and ammonium salts, to synthesize valuable organic structures. sigmaaldrich.comsigmaaldrich.com These reactions provide routes to substituted allenes and alkynes, which are important intermediates in organic synthesis. sigmaaldrich.comepfl.ch

A key challenge in the coupling of organometallic reagents with propargylic systems is controlling the regioselectivity, as the reaction can yield either a propargylic or an allenic product. researchgate.net The outcome is highly dependent on several factors, including the substituents on the electrophile, the nature of the organometallic reagent, the catalyst, and the solvent. acs.orgmdpi.com

DFT calculations and experimental results suggest that the reaction pathway often proceeds through an SE2′ mechanism. acs.org In many cases, propargylic magnesium reagents tend to yield allenylic products, while allenylic magnesium reagents afford propargylic products. acs.org For instance, the reaction of (1,3-Dioxan-2-ylethyl)magnesium bromide with propargylic ammonium salts has been specifically employed for the preparation of trisubstituted allenes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The regioselectivity can be influenced by the relative rates of equilibration between the corresponding propargylic and allenylic magnesium reagents and their subsequent addition to the electrophile. acs.org In iron-catalyzed systems involving aryl Grignard reagents and propargylic bromides, the electronic nature of substituents on both the electrophile and the Grignard reagent has been shown to significantly impact the propargyl versus allene (B1206475) product ratio. researchgate.net

Coupling with Aryl Sulfamates and Tosylates

The reactivity of (1,3-Dioxan-2-ylethyl)magnesium bromide extends to cross-coupling with aryl sulfonate esters, such as tosylates and chlorobenzenesulfonates. These reactions are valuable as they form alkyl-substituted benzenesulfonate (B1194179) esters, which are attractive molecular architectures due to their bioactive properties. nih.gov

A notable example is the iron-catalyzed Kumada-type cross-coupling of (1,3-Dioxan-2-ylethyl)magnesium bromide with 4-methoxyphenyl 4-chlorobenzenesulfonate. nih.gov This reaction demonstrates high efficiency and chemoselectivity, proceeding under mild conditions without cleavage of the sensitive sulfonate ester S–O bond. nih.gov The use of an iron catalyst and a benign urea (B33335) ligand like 1,3-dimethyl-2-imidazolidinone (DMI) provides an environmentally friendly protocol for this C(sp²)–C(sp³) bond formation. nih.gov The reaction tolerates the functionalized Grignard reagent, affording the desired product in high yield. nih.gov While palladium catalysts have also been used for coupling Grignard reagents with alkyl tosylates, iron-based systems offer a more sustainable alternative. organic-chemistry.org

Data Table

Table 1: Iron-Catalyzed Cross-Coupling of (1,3-Dioxan-2-ylethyl)magnesium bromide with an Aryl Chlorobenzenesulfonate nih.gov

| Grignard Reagent | Electrophile | Catalyst | Ligand/Additive | Temperature | Time (h) | Yield (%) |

|---|

Palladium and Copper Catalysis in Cross-Coupling Reactions

The carbon-magnesium bond in (1,3-Dioxan-2-ylethyl)magnesium bromide allows it to function as a potent nucleophile in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds.

Palladium Catalysis:

Palladium-catalyzed cross-coupling reactions, particularly the Kumada-Corriu reaction, are a cornerstone of organic synthesis for forming C-C bonds between organomagnesium compounds and organic halides. nih.govorganic-chemistry.org While specific literature examples detailing the use of (1,3-Dioxan-2-ylethyl)magnesium bromide in palladium-catalyzed Kumada couplings are not prevalent in the searched sources, the general mechanism is well-established. The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Given its structure, (1,3-Dioxan-2-ylethyl)magnesium bromide is an expectedly competent coupling partner for reactions with aryl, vinyl, or alkyl halides and triflates under standard palladium catalysis conditions. nih.govorganic-chemistry.org Such reactions would provide a direct route to compounds bearing the protected 3-oxopropyl moiety attached to various organic scaffolds.

Copper Catalysis:

Copper catalysts are frequently used to mediate reactions of Grignard reagents, often providing unique reactivity compared to palladium. A documented application of (1,3-Dioxan-2-ylethyl)magnesium bromide is in the copper-catalyzed synthesis of trisubstituted allenes. sigmaaldrich.comscientificlabs.ie This transformation involves the reaction of the Grignard reagent with propargylic ammonium salts. The copper catalyst facilitates a stereospecific anti-SN2' reaction, where the nucleophilic alkyl group from the Grignard reagent adds to the alkyne terminus, inducing the elimination of the ammonium leaving group and formation of the allene structure. This method provides a reliable route to synthetically valuable allenes, which are precursors for a variety of other molecular architectures. sigmaaldrich.com

Organoboron-Mediated Transformations

The reaction of Grignard reagents with organoboron compounds, such as boronate esters, opens up a rich area of synthetic transformations. These reactions typically proceed through the formation of an "ate" complex, which can then undergo further selective manipulations.

Synthesis of β-Keto Cycloacetals via Reaction with Alkenylboronate Esters

Table 1: Synthesis of β-Keto Cycloacetals

| R Group in Alkenylboronate Ester | Product | Yield (%) |

|---|---|---|

| n-Butyl | 1-(1,3-Dioxan-2-yl)heptan-3-one | 84 |

| n-Pentyl | 1-(1,3-Dioxan-2-yl)octan-3-one | 82 |

| n-Hexyl | 1-(1,3-Dioxan-2-yl)nonan-3-one | 85 |

| Cyclohexyl | 1-(1,3-Dioxan-2-yl)-3-cyclohexylpropan-1-one | 80 |

Data sourced from Bhat et al. asianpubs.org

Intramolecular Nucleophilic Substitution Reactions in Organoborane Intermediates

The synthesis of β-keto cycloacetals mentioned above proceeds through a key organoborane intermediate that undergoes a stereospecific intramolecular nucleophilic substitution. asianpubs.org The process begins with the addition of (1,3-Dioxan-2-ylethyl)magnesium bromide to the boron atom of a (Z)-1-bromo-1-alkenylboronate ester at low temperature (-78 °C), forming a tetracoordinate boron "ate" complex. asianpubs.org

Upon treatment with a base like sodium methoxide, this "ate" complex undergoes an intramolecular nucleophilic substitution. The alkyl group originating from the Grignard reagent, now attached to the boron, migrates to the adjacent carbon atom, displacing the bromide ion from the vinyl position. This migration occurs with inversion of configuration at the double bond, leading to the formation of a new (E)-alkenylboronate ester containing the 1,3-dioxan-2-ylethyl moiety. asianpubs.org These stable intermediates can be isolated and characterized before the final oxidation step.

Table 2: Synthesis of Intermediate (E)-Alkenylboronate Esters

| R Group | Product | Yield (%) |

|---|---|---|

| n-Butyl | (E)-2-(2-(1,3-Dioxan-2-yl)ethyl)-1-hexenylboronate ester | 82 |

| n-Pentyl | (E)-2-(2-(1,3-Dioxan-2-yl)ethyl)-1-heptenylboronate ester | 78 |

| n-Hexyl | (E)-2-(2-(1,3-Dioxan-2-yl)ethyl)-1-octenylboronate ester | 80 |

| Cyclohexyl | (E)-2-(2-(1,3-Dioxan-2-yl)ethyl)-2-cyclohexylvinylboronate ester | 70 |

Data sourced from Bhat et al. asianpubs.org

Other Significant Transformations

Beyond cross-coupling and organoboron chemistry, (1,3-Dioxan-2-ylethyl)magnesium bromide is employed in specialized synthetic strategies, particularly for building heterocyclic frameworks.

Alkylative Cyclizations for Heterocyclic Synthesis (e.g., Indoles)

The synthesis of nitrogen-containing heterocycles like indoles often involves the strategic formation of C-C and C-N bonds in cyclization reactions. Grignard reagents are valuable tools in this context. While a specific application of (1,3-Dioxan-2-ylethyl)magnesium bromide in a dedicated indole (B1671886) synthesis was not found in the searched literature, its use in constructing other heterocycles is documented. For instance, it serves as a key reagent in the synthesis of febrifugine (B1672321) and its analogues, which are based on the quinazoline (B50416) heterocyclic system. scientificlabs.iesigmaaldrich.com

A classic and powerful method for indole synthesis where Grignard reagents are central is the Bartoli indole synthesis. wikipedia.org This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org Typically, three equivalents of the Grignard reagent are required. The reaction proceeds through the formation of a nitrosoarene intermediate, a second Grignard addition, a characteristic nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and aromatization to form the indole ring. wikipedia.org The use of a substituted vinyl Grignard allows for the direct installation of substituents at the C3 position of the indole. The structural nature of (1,3-Dioxan-2-ylethyl)magnesium bromide makes it a plausible, though not explicitly documented, candidate for related alkylative cyclization strategies, where the protected carbonyl group could be used for further elaboration of the resulting heterocyclic product. Furthermore, copper-catalyzed methods have been developed for the asymmetric conjugate addition of Grignard reagents to indole-derived intermediates, providing chiral 3-alkyl-substituted indoles. nih.gov

Applications in the Synthesis of Complex Organic Molecules

Total Synthesis of Natural Products and Bioactive Agents

The reagent's ability to deliver a masked aldehyde functional group makes it highly suitable for the total synthesis of complex natural products and their biologically active analogues.

One of the most notable applications of (1,3-Dioxan-2-ylethyl)magnesium bromide is its use as a key intermediate in the synthesis of febrifugine (B1672321) and its analogues. sigmaaldrich.comsigmaaldrich.com Febrifugine is a quinazolinone alkaloid, first isolated from the Chinese herb Dichroa febrifuga, and is known for its potent antimalarial properties. The synthesis of febrifugine and its structurally related analogue, halofuginone, often involves the coupling of a protected piperidine (B6355638) fragment with a quinazolinone moiety. (1,3-Dioxan-2-ylethyl)magnesium bromide serves as a precursor to the crucial side chain, which, after the Grignard reaction and subsequent deprotection of the dioxane group, reveals the necessary aldehyde functionality for elaboration into the final structure. Halofuginone, derived from this synthetic pathway, is also used in veterinary medicine as a coccidiostat. researchgate.net

The construction of nitrogen-containing bicyclic systems, such as those found in pyrrolizidine (B1209537) and indolizidine alkaloids, represents a significant challenge in organic synthesis. These alkaloids exhibit a wide range of biological activities. kib.ac.cnjbclinpharm.org Synthetic strategies toward these molecules often employ Grignard reagents to install carbon side chains onto chiral precursors. nih.govresearchgate.net For instance, the addition of a Grignard reagent to a protected amino aldehyde or lactam can establish a key carbon-carbon bond. The resulting product can then undergo cyclization to form the desired azabicyclic core. nih.gov

(1,3-Dioxan-2-ylethyl)magnesium bromide is an ideal reagent for such transformations. It acts as a nucleophilic two-carbon unit that, upon reaction, introduces a protected 3-oxopropyl side chain. Subsequent intramolecular reactions, such as reductive amination after deprotection of the dioxane, can facilitate the formation of the pyrrolidine (B122466) or piperidine ring integral to these alkaloid skeletons. This general strategy is a cornerstone in the synthesis of polyhydroxylated alkaloids like alexine. kib.ac.cnnih.gov

Table 1: Application in Azabicyclic Alkaloid Synthesis

| Alkaloid Class | Synthetic Role of Grignard Reagent | Relevant Precursor Type | Resulting Intermediate |

|---|---|---|---|

| Pyrrolizidine Alkaloids | Introduction of a side chain for ring closure | Chiral pyroglutamic acid derivatives, protected amino aldehydes | Acyclic amino alcohol with a masked aldehyde |

Precursors for Pharmaceutical and Agrochemical Compounds

The utility of (1,3-Dioxan-2-ylethyl)magnesium bromide extends to its role as a precursor for a variety of pharmaceutical and agrochemical compounds. sigmaaldrich.comsigmaaldrich.com Its incorporation into a synthetic route provides a latent aldehyde functionality that can be unmasked under specific conditions, typically acidic hydrolysis, to participate in further chemical transformations. This feature is exploited in the synthesis of active pharmaceutical ingredients (APIs) where a propanal or related moiety is a key structural element. As mentioned, its role in the synthesis of febrifugine derivatives highlights its importance in medicinal chemistry. sigmaaldrich.comresearchgate.net The resulting analogue, halofuginone, is a prime example of its application in the agrochemical sector, where it is used to control protozoan parasites in poultry. researchgate.net

Versatility as a Masked Aldehyde Synthon in Retrosynthetic Strategies

In the logic of retrosynthesis, (1,3-Dioxan-2-ylethyl)magnesium bromide is recognized as a valuable synthetic equivalent, or "synthon," for a β-formyl anion or a homoenolate anion. The dioxane ring serves as a robust protecting group for the aldehyde functionality, rendering the β-carbon nucleophilic through the formation of the Grignard reagent. kib.ac.cn

This "masked" or "protected" aldehyde allows chemists to perform nucleophilic additions onto electrophilic substrates without interference from a highly reactive aldehyde group. Once the desired carbon skeleton is assembled, the protecting group can be removed to reveal the aldehyde, which can then be used for subsequent reactions like oxidation, reduction, or olefination. This strategy simplifies complex syntheses by masking the reactivity of a key functional group until it is required. This approach is frequently documented in the synthesis of complex alkaloids and other natural products where precise control over reactivity is paramount. kib.ac.cnnih.gov

Table 2: Retrosynthetic Analysis Profile

| Synthon | Reagent Equivalent | Protecting Group | Key Transformation | Common Substrates |

|---|

Contributions to the Synthesis of Fine Chemicals and Advanced Organic Materials

Beyond pharmaceuticals, (1,3-Dioxan-2-ylethyl)magnesium bromide is a contributor to the synthesis of valuable fine chemicals. Commercial suppliers note its utility in preparing specialized organic molecules such as enamides and trisubstituted allenes. sigmaaldrich.comsigmaaldrich.com Enamides are important structural motifs in many biologically active compounds and serve as versatile intermediates in organic synthesis. The synthesis of allenes, molecules with cumulative double bonds, is also a significant area of research, as they are precursors for a variety of complex structures. The application of this Grignard reagent in these areas underscores its versatility in creating high-value chemical products. While its direct application in advanced materials is less documented, its role in creating complex organic building blocks suggests potential for synthesizing monomers or functional additives for polymers and other materials.

Mechanistic Investigations and Theoretical Insights into 1,3 Dioxan 2 Ylethyl Magnesium Bromide

Elucidation of Reaction Mechanisms

The mechanism of Grignard reactions can be complex, often involving an equilibrium between various organomagnesium species. nih.gov For functionalized Grignard reagents like (1,3-Dioxan-2-ylethyl)magnesium bromide, the substituent's electronic and steric properties play a critical role in the reaction pathway.

The 1,3-dioxane (B1201747) moiety in (1,3-Dioxan-2-ylethyl)magnesium bromide is not a passive spectator in its chemical reactions. It actively participates in the reaction mechanism, primarily through chelation. In iron-catalyzed cross-coupling reactions, the acetal (B89532) group has been shown to be crucial for preventing β-hydride elimination, a common side reaction with alkyl Grignard reagents. researchgate.net One of the oxygen atoms of the dioxane ring can coordinate to the metal center (e.g., iron), forming a stable five- or six-membered ring. This chelation stabilizes the organometallic intermediate, thereby inhibiting decomposition pathways and favoring the desired cross-coupling product. researchgate.net

This intramolecular coordination directs the reactivity of the Grignard reagent. For example, the use of (1,3-Dioxan-2-ylethyl)magnesium bromide is a key step in the synthesis of febrifugine-based antimalarial drugs, where its specific reactivity is essential for the successful construction of the complex target molecule. sigmaaldrich.com The 1,3-dioxane fragment generally does not interfere with the reduction of a carbonyl group or its participation in Grignard reactions, highlighting its stability under these conditions. researchgate.net The ability of the dioxane's oxygen moieties to chelate to a metal center can improve the stability of alkyliron(II) intermediates, preventing decomposition via β-hydride elimination and enabling effective catalysis. researchgate.net

The stereochemical outcome of reactions involving Grignard reagents is often determined in the transition state. The mechanism for the reaction of a Grignard reagent with a carbonyl group is proposed to proceed through a six-membered ring transition state. byjus.com In this model, the magnesium atom coordinates to the carbonyl oxygen, and the nucleophilic alkyl group is delivered to the carbonyl carbon.

Characterization of Organomagnesium Active Species

Identifying the active species in Grignard and related organometallic reactions is fundamental to understanding the mechanism. A suite of spectroscopic techniques, often used in tandem, is employed to characterize these often transient and highly reactive intermediates.

In the context of iron-catalyzed cross-coupling reactions, which are frequently used with Grignard reagents, Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable tools. nih.govnih.gov These techniques provide detailed information about the oxidation state, spin state, and coordination environment of the iron center. nih.govnih.gov

Mössbauer Spectroscopy: This technique is specific to ⁵⁷Fe and can detect all iron species in a sample, regardless of their magnetic properties. nih.govrsc.org It provides key parameters such as the isomer shift (δ) and quadrupole splitting (ΔE_Q), which are sensitive to the iron oxidation state (e.g., Fe(0), Fe(I), Fe(II), Fe(III)) and the symmetry of its coordination sphere. nih.govnih.gov For instance, freeze-trapped ⁵⁷Fe Mössbauer spectroscopy has been used to identify and quantify the different iron species present during a reaction, such as distinguishing between a desired alkyliron(II) intermediate and other off-cycle species. researchgate.netnih.gov

EPR Spectroscopy: EPR is used to study paramagnetic species, i.e., those with unpaired electrons. nih.gov In iron catalysis, it is particularly useful for detecting odd-electron species like Fe(I) or Fe(III) complexes. researchgate.netacs.org The detection of a specific EPR signal can provide evidence for the involvement of a particular oxidation state in the catalytic cycle. acs.orgresearchgate.net For example, the appearance of an EPR signal attributed to an Fe(I) species during a reaction suggests its potential role as a key intermediate. acs.org However, EPR is "blind" to many integer-spin iron species, such as high-spin Fe(II), making its combination with Mössbauer spectroscopy essential for a complete picture. nih.gov

Table 1: Spectroscopic Parameters for Characterizing Iron Species in Catalytic Systems This table presents typical parameter ranges and the type of information obtained from Mössbauer and EPR spectroscopy in the study of iron-catalyzed reactions involving organometallic reagents.

| Spectroscopic Technique | Key Parameters | Information Provided | Example Application |

|---|

| Mössbauer Spectroscopy | Isomer Shift (δ) Quadrupole Splitting (ΔE_Q) | Oxidation state, spin state, and coordination environment of all ⁵⁷Fe nuclei. nih.govnih.gov | Identification of a high-spin Fe(II) precatalyst and its conversion to other intermediates during the reaction. researchgate.netnih.gov | | EPR Spectroscopy | g-values Hyperfine coupling | Detection and characterization of paramagnetic iron species (e.g., Fe(I), Fe(III)). nih.govacs.org | Observation of an Fe(I) signal, suggesting its role as a key intermediate in a cross-coupling catalytic cycle. acs.org |

For example, X-ray crystallography has been used to characterize key iron-NHC (N-heterocyclic carbene) complexes that are active precatalysts in cross-coupling reactions. researchgate.net Similarly, the structure of an iron-ate complex, [FeMe₃]⁻, formed in the presence of a Grignard reagent and an additive, was confirmed by X-ray diffraction, revealing that the additive was part of the magnesium counterion rather than being bound to the iron. nih.gov Such structural data are crucial for validating mechanistic proposals and understanding the role of each component in the catalytic system. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods have become indispensable for studying the mechanisms of Grignard reactions. mdpi.comresearchgate.net These approaches complement experimental data by providing insights into transient structures and reaction pathways that are difficult or impossible to observe directly.

Density Functional Theory (DFT) calculations are widely used to model potential energy surfaces, allowing for the comparison of different possible reaction pathways (e.g., radical vs. non-radical mechanisms). rsc.orgrsc.orgresearchgate.net These calculations can determine the structures and energies of reactants, transition states, and intermediates, providing a quantitative basis for mechanistic proposals. For instance, theoretical studies have been used to rationalize why some Grignard reactions proceed via a concerted polar mechanism while others follow a single-electron transfer (SET) pathway. researchgate.net

Furthermore, computational methods are used to predict spectroscopic properties. For example, calculating the expected Mössbauer or EPR parameters for a proposed intermediate and comparing them with experimental data can help to confirm its structure. nih.govnih.gov Similarly, time-dependent DFT (TD-DFT) can be used to simulate and assign features in electronic spectra. nih.gov X-ray absorption spectra of various organomagnesium species have also been simulated to provide fingerprints that can help identify them in complex reaction mixtures. nih.govnih.gov These synergistic approaches, combining prediction with experimental observation, have significantly advanced the understanding of the complex behavior of Grignard reagents like (1,3-Dioxan-2-ylethyl)magnesium bromide.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of Grignard reaction mechanisms. nih.govmit.edu DFT calculations allow for the characterization of potential energy surfaces, providing insights into the structures of reactants, transition states, intermediates, and products. mit.edu For reactions involving Grignard reagents, DFT studies have been instrumental in understanding the role of solvent molecules and the energetics of different reaction pathways. researchgate.netacs.org

While specific DFT studies on (1,3-Dioxan-2-ylethyl)magnesium bromide are scarce, research on similar Grignard reagents reacting with carbonyl compounds provides a robust framework for understanding its reactivity. researchgate.netacs.orgnih.gov These studies have investigated both monomeric and dimeric forms of the Grignard reagent as the active species. researchgate.netacs.org The reaction is generally believed to proceed through a nucleophilic addition mechanism, where the carbanionic carbon of the Grignard reagent attacks the electrophilic center of the substrate. adichemistry.commasterorganicchemistry.com

A key aspect explored by DFT is the nature of the transition state. For the reaction of a Grignard reagent with a carbonyl compound, a four-membered cyclic transition state is often proposed. mit.edu However, the explicit coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF), to the magnesium center is crucial for an accurate description of the energetics. researchgate.netmit.edu

Table 1: Representative Calculated Activation Barriers for Grignard Reactions with Carbonyls from DFT Studies

| Grignard Reagent | Electrophile | Solvent Model | Proposed Active Species | Calculated Activation Barrier (kcal/mol) | Reference |

| CH₃MgCl | Acetone | Cluster-Continuum (Et₂O) | Linear Dimer | Lower than monomeric path | researchgate.netacs.org |

| CH₃MgCl | Acetaldehyde | THF Continuum | Monomer/Dimer | Dependent on Mg coordination | nih.gov |

| Aryl-MgBr | Ester | THF Continuum | Monomer | Not specified | mit.edu |

Note: This table presents data from studies on analogous Grignard reagents to illustrate the types of insights gained from DFT calculations, due to the absence of specific data for (1,3-Dioxan-2-ylethyl)magnesium bromide.

These theoretical investigations highlight that the reaction can proceed through different pathways, with the relative stability of monomeric and dimeric transition states being highly dependent on the specific Grignard reagent, the substrate, and the solvent environment. researchgate.netacs.orgnih.gov

Modeling of Solvation and Aggregation Effects on Grignard Reagent Reactivity

The reactivity of a Grignard reagent in solution is profoundly influenced by solvation and its state of aggregation. researchgate.netmit.eduresearchgate.net (1,3-Dioxan-2-ylethyl)magnesium bromide, typically used in solvents like THF, exists in a complex equilibrium known as the Schlenk equilibrium. adichemistry.comstackexchange.com This equilibrium involves the monomeric form (RMgX) and the dimeric species (R₂Mg and MgX₂), as well as higher aggregates.

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is dependent on the solvent, concentration, temperature, and the nature of the R group and the halide. researchgate.net Ethereal solvents like THF play a critical role by coordinating to the magnesium atom, stabilizing the Grignard reagent and influencing its reactivity. quora.com The coordination of THF molecules to the magnesium center is essential for breaking down larger aggregates and forming the more reactive monomeric or dimeric species. researchgate.netquora.com

Computational models have been developed to understand these solvation and aggregation effects. researchgate.netacs.org These models often employ a combination of explicit solvent molecules coordinated to the magnesium center within a polarizable continuum model (PCM) to represent the bulk solvent. researchgate.netmit.edu This approach provides a more accurate picture of the species present in solution and their relative energies.

Studies on various Grignard reagents have shown that dimeric species can be more reactive than monomers in certain cases. researchgate.netacs.org The cooperative effect of the two magnesium centers in the dimer can facilitate the reaction with the electrophile. The addition of salts like lithium chloride (LiCl) is also known to break up aggregates and form more reactive "ate" complexes, which can enhance the nucleophilicity of the Grignard reagent. researchgate.net

Table 2: Influence of Solvation and Aggregation on Grignard Reagent Species

| Grignard System | Method | Key Finding | Reference |

| CH₃MgCl in Et₂O | RISM-MP2 | Linear dimer is as stable as the monomer pair and is the likely reactive species with acetone. | researchgate.netacs.org |

| RMgCl in THF | ESI-MS, NMR, DFT | Forms mononuclear species that can aggregate; LiCl addition promotes formation of more nucleophilic anionic ate complexes. | researchgate.net |

| General Grignard | Review | Ethereal solvents stabilize the reagent through coordination to the magnesium atom. | quora.com |

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, offering further mechanistic insights. The rate of a Grignard reaction can be influenced by factors such as the concentration of the reactants, temperature, and the solvent. mit.eduharvard.eduresearchgate.net

While specific kinetic data for reactions of (1,3-Dioxan-2-ylethyl)magnesium bromide is not found in the surveyed literature, kinetic investigations of other Grignard reactions have established general principles. For instance, the reaction of Grignard reagents with esters has been shown to follow a multi-step mechanism, and the reaction rates can be determined using techniques like flow chemistry. mit.edu The reactivity of Grignard reagents is also highly dependent on temperature, with many reactions requiring low temperatures to control selectivity and prevent side reactions. harvard.edu

The rate of formation of the Grignard reagent itself has also been the subject of kinetic studies. The reaction of aryl bromides with magnesium can be mass transport limited in some solvents, while in others, the reaction rate is slower and dependent on the electronic properties of the aryl halide. harvard.edu

Table 3: Representative Kinetic Data for Grignard Reactions

| Reaction | Method | Determined Parameters | Key Observation | Reference |

| Grignard addition to an ester | Flow chemistry | Reaction rates at different temperatures | Low temperatures are crucial for achieving monoaddition. | mit.edu |

| Formation of phenylmagnesium chloride | Kinetic modeling | Rate constants for formation | Reaction features are similar to the formation of alkylmagnesium halides. | researchgate.net |

| Reaction of aryl bromides with Mg | Rate constant determination | Hammett plot analysis (ρ value) | The rate-determining step is likely electron transfer or halogen abstraction. | harvard.edu |

Note: This table includes representative kinetic data from studies on other Grignard systems to exemplify the type of information obtained from kinetic studies, due to the lack of specific data for (1,3-Dioxan-2-ylethyl)magnesium bromide.

This article explores the future possibilities and emerging areas of research for (1,3-Dioxan-2-ylethyl)magnesium bromide, a functionalized Grignard reagent. As a versatile building block in organic synthesis, its potential is expanding through innovative methodologies in catalysis, stereochemistry, and process automation.

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing (1,3-Dioxan-2-ylethyl)magnesium bromide, and what precautions are critical during its synthesis?

- Methodology : The compound is synthesized by reacting (2-(1,3-dioxan-2-yl)ethyl)bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key precautions include strict exclusion of moisture and oxygen, use of flame-resistant equipment, and controlled temperature during exothermic Grignard formation .

- Safety : Avoid contact with water (risk of violent reaction/flash fire) and use non-sparking tools .

Q. How does the chelating dioxane ring in (1,3-Dioxan-2-ylethyl)magnesium bromide influence its reactivity in cross-coupling reactions?

- Mechanistic Insight : The dioxane ring stabilizes iron-NHC precatalysts by coordinating via oxygen atoms (Fe–O bonds: 2.45–2.51 Å), reducing β-H elimination and enhancing selectivity in alkyl-alkyl cross-coupling reactions (e.g., with 1-iodo-3-phenylpropane) .

- Experimental Validation : X-ray crystallography confirms chelation, with Fe–C bond lengths of 2.10–2.12 Å and τ5 values (0.43–0.52) indicating distorted trigonal bipyramidal geometry .

Q. What spectroscopic techniques are suitable for characterizing iron complexes derived from (1,3-Dioxan-2-ylethyl)magnesium bromide?

- Structural Analysis :

- X-ray Diffraction : Resolves Fe–O and Fe–C bond lengths (critical for confirming chelation) .

- Mössbauer Spectroscopy : Determines electronic structure (e.g., μeff = 4.4–4.9 μB for high-spin Fe(II) complexes) .

- Magnetic Circular Dichroism (MCD) : Probes ligand-field effects .

Advanced Research Questions

Q. How do steric and electronic modifications of N-heterocyclic carbene (NHC) ligands affect the catalytic performance of iron-(1,3-Dioxan-2-ylethyl) complexes?

- Case Study :

- IPr (Bulky N-substituents) : Achieves 69% cross-coupled product yield due to optimal steric shielding.

- SIPr (Saturated Backbone) : Reduces yield to 5% by disrupting chelation, enabling β-H elimination .

Q. What strategies optimize enantioselectivity in copper-catalyzed cross-coupling reactions using (1,3-Dioxan-2-ylethyl)magnesium bromide?

- Reaction Optimization :

- Ligand Screening : SPhos ligand (6 mol%) with Cu(CH3CN)4PF6 (5 mol%) in CH2Cl2 at -40°C achieves >99% chirality transfer in allene synthesis .

- Kinetic Control : Slow addition via syringe pump (0.16 mL/h) minimizes side reactions .

Q. How do solvent and temperature conditions impact the stability of (1,3-Dioxan-2-ylethyl)magnesium bromide during catalysis?

- Solvent Effects : THF stabilizes Grignard reagents but requires low temperatures (-80°C) for precatalyst crystallization .

- Thermal Stability : Desolvation of MgBr2 at 100–400°C shows no loss of solvating power, critical for anhydrous reaction setups .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.